molecular formula C22H39NO3S B1600449 N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide CAS No. 99295-72-4

N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide

Cat. No.: B1600449
CAS No.: 99295-72-4
M. Wt: 397.6 g/mol
InChI Key: UOFKHCXOCUOSKA-UHFFFAOYSA-N
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Description

N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide is a chiral sulfonamide derivative featuring a norbornane (bicyclo[2.2.1]heptane) core. Its structure includes a 2-hydroxy group on the norbornane ring and N,N-dicyclohexyl substituents on the sulfonamide moiety .

Properties

IUPAC Name

N,N-dicyclohexyl-1-(2-hydroxy-7,7-dimethyl-1-bicyclo[2.2.1]heptanyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H39NO3S/c1-21(2)17-13-14-22(21,20(24)15-17)16-27(25,26)23(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h17-20,24H,3-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOFKHCXOCUOSKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(C2)O)CS(=O)(=O)N(C3CCCCC3)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H39NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99295-72-4
Record name (-)-N,N-Dicyclohexyl-(1S)-isoborneol-10-sulfonamide
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Biological Activity

N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide (CAS No. 99295-72-4) is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C22H39N O3S
  • Molecular Weight : 397.61 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its unique biological properties.
PropertyValue
CAS Number99295-72-4
Molecular FormulaC22H39N O3S
Molecular Weight397.61 g/mol

Antinociceptive Activity

Research indicates that derivatives of bicyclic compounds like N,N-Dicyclohexylmethanesulfonamide exhibit significant antinociceptive properties. A study on monoterpenes, including similar bicyclic structures, demonstrated their effectiveness in reducing pain in experimental models .

Antioxidant Properties

The compound has been evaluated for its antioxidant capabilities. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Studies suggest that bicyclic compounds can effectively scavenge free radicals, thereby providing protective effects against oxidative damage .

Case Studies

  • Study on Pain Relief : A study involving the administration of N,N-Dicyclohexylmethanesulfonamide in rodent models showed a marked reduction in pain responses compared to control groups. The results indicated a dose-dependent effect, suggesting that higher concentrations yield greater analgesic effects .
  • Oxidative Stress Mitigation : In vitro studies demonstrated that the compound significantly reduced markers of oxidative stress in cultured cells exposed to harmful agents. This suggests potential therapeutic applications in conditions characterized by oxidative damage .

While the exact mechanism of action remains under investigation, it is hypothesized that the compound interacts with specific receptors involved in pain modulation and oxidative stress pathways. The structural features of the bicyclic moiety are believed to enhance its binding affinity to these receptors.

Synthesis and Structural Analysis

The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The synthesis typically includes:

  • Formation of Bicyclic Structure : Utilizing camphene as a starting material.
  • Sulfonamide Formation : Reacting the bicyclic compound with methanesulfonyl chloride under basic conditions.

Table 2: Synthesis Steps

StepDescription
Step 1Reaction of camphene with N-bromosuccinimide
Step 2Formation of sulfonamide via nucleophilic substitution

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Variations and Substituent Effects

The norbornane-sulfonamide scaffold is versatile, with modifications primarily occurring at two sites:

Adamantyl Groups: In compound 13 (N-adamantan-1-yl derivative), the rigid adamantane moiety increases thermal stability and may enhance binding to hydrophobic pockets in biological targets . Dimethyl Groups: Compound 8 (N,N-dimethyl variant) exhibits lower steric hindrance, favoring synthetic accessibility (47–60% yields) but reduced metabolic stability .

Norbornane Ring Modifications: Hydroxy vs. Oxo Groups: The 2-hydroxy group in the target compound enables hydrogen bonding, unlike the 2-oxo group in 13 and 20, which may enhance electrophilic reactivity . Ferrocenyl Additions: Compounds like 20 and 37 incorporate ferrocenylmethylidene or thiophene groups, introducing redox activity and π-conjugation for applications in catalysis or materials science .

Physicochemical and Functional Properties

  • Hydrogen Bonding : The 2-hydroxy group in the target compound may improve aqueous solubility relative to 2-oxo analogs like 13 .
  • Thermal Stability : Adamantane and ferrocene substituents (13 , 20 ) increase melting points (>220°C), whereas dimethyl variants (8 ) are oils .
  • Redox Activity : Ferrocenylmethylidene groups (20 , 37 ) enable electrochemical applications, absent in the target compound .

Preparation Methods

General Synthetic Strategy

The preparation generally involves:

  • Formation of the methanesulfonamide intermediate with appropriate substitution on the nitrogen.
  • Introduction of the bicyclic hydroxy group via stereoselective reactions.
  • Purification and isolation of the final compound.

The key synthetic challenge lies in maintaining stereochemical integrity of the bicyclic moiety and achieving high purity of the sulfonamide product.

Preparation of Methanesulfonamide Intermediates

A common approach to preparing sulfonamide intermediates involves the reaction of methanesulfonyl chloride or methanesulfonamide derivatives with amines or epoxides under controlled conditions.

Example Procedure for N-Methyl-N-[(S)-2-oxiran-2-ylmethyl]methanesulfonamide (a related intermediate):

Step Reagents & Conditions Description Yield/Notes
1 Water (1 L), NaOH (50% in water, 146.81 g, 1.835 mol), stirred at room temperature 10 min, cooled to 8 °C Preparation of basic aqueous medium -
2 (N-methyl)methanesulfonamide (200.2 g, 1.835 mol) added in water (500 mL), stirred 1 h at 4 °C Formation of sulfonamide salt -
3 (S)-2-chloromethyloxirane (339.6 g, 3.67 mol) added, stirred 20 h at 3-4 °C Epoxide ring opening to introduce hydroxyalkyl substituent -
4 Extraction with dichloromethane (2 L), washing with 1 M H3PO4 and brine, rotary evaporation, toluene washing cycles Purification of intermediate 228.2 g crude product obtained

This intermediate is then used in subsequent steps without further purification.

Coupling with Bicyclic Hydroxy Moiety

The bicyclic hydroxy group, specifically the (1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl fragment, is introduced typically via nucleophilic substitution or ring-opening reactions of epoxides or related precursors with amines bearing the bicyclic structure.

Key reaction conditions:

  • Use of absolute ethanol as solvent.
  • Addition of sodium hydroxide dissolved in ethanol to maintain basic conditions.
  • Refluxing the mixture for 2 hours to ensure completion.
  • Cooling and seeding with crystals to induce crystallization of the product.
  • Filtration and vacuum drying to isolate the final compound.

This method ensures high stereochemical fidelity and purity of the final sulfonamide compound.

Purification and Isolation

Purification involves:

  • Multiple solvent washing cycles (e.g., toluene wash and rotary evaporation).
  • Crystallization induced by seeding with previously prepared crystals.
  • Vacuum drying at controlled temperatures (around 30 °C) for extended periods (up to 60 hours) to reduce water content.

The final product typically shows water content around 2% by Karl Fischer titration and is characterized by ^1H NMR confirming the structure and stereochemistry.

Summary Table of Preparation Steps

Step No. Process Description Reagents/Conditions Key Parameters Outcome
1 Preparation of sulfonamide intermediate NaOH (50% aq), (N-methyl)methanesulfonamide, (S)-2-chloromethyloxirane, water, DCM extraction 3-4 °C, 20 h stirring Crude intermediate (228.2 g)
2 Coupling with bicyclic hydroxy amine Bicyclic amine trifluoroacetate salt, NaOH in ethanol, reflux in absolute ethanol Reflux 2 h, cooling to 3-5 °C, seeding Crystallized sulfonamide product
3 Purification Toluene washing, rotary evaporation, vacuum drying 30 °C, 60 h drying Pure final compound with low water content

Research Findings and Notes

  • The use of low temperatures during the initial sulfonamide intermediate formation helps control side reactions and maintain stereochemistry.
  • The choice of solvent (absolute ethanol) and base (NaOH) in the coupling step is critical for reaction efficiency and product crystallization.
  • Seeding with crystals from previous batches is a practical method to ensure consistent crystallization and product quality.
  • The drying process is essential to achieve acceptable water content for pharmaceutical or research applications.
  • The described method avoids the use of protecting groups, simplifying the synthesis and purification steps.

Q & A

Q. What are the key structural features of this compound, and how do they influence its reactivity?

The compound features a bicyclo[2.2.1]heptane core with a hydroxyl group at the (1R,2S,4S)-position, a methanesulfonamide group, and two cyclohexyl substituents. The bicyclic framework imposes steric constraints, affecting its conformational flexibility and interactions with biological targets. The hydroxyl and sulfonamide groups enable hydrogen bonding and polar interactions, critical for enzyme inhibition or receptor binding .

Methodological Insight : Use X-ray crystallography or NMR to resolve stereochemistry and confirm spatial arrangement. Computational modeling (e.g., DFT) can predict electronic effects of substituents .

Q. How is this compound synthesized, and what are critical reaction steps?

Synthesis involves multi-step routes, typically starting with functionalization of the bicyclic core. Key steps include:

  • Core functionalization : Introduction of the hydroxyl group via stereoselective oxidation.
  • Sulfonamide coupling : Reaction of the bicyclic intermediate with methanesulfonyl chloride under basic conditions.
  • N,N-Dicyclohexylation : Alkylation with cyclohexyl halides in the presence of a base (e.g., K₂CO₃).

Yield optimization requires precise control of temperature and stoichiometry, though exact protocols are often proprietary .

Q. What spectroscopic techniques are used to characterize this compound?

  • NMR : ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., coupling constants for bicyclic protons).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 426.57 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., O–H stretch at ~3200 cm⁻¹, S=O stretch at ~1150 cm⁻¹) .

Advanced Research Questions

Q. How can synthetic yield be improved while maintaining stereochemical purity?

Strategies :

  • Use chiral catalysts (e.g., Jacobsen’s catalyst) during hydroxylation to enhance enantiomeric excess.
  • Optimize solvent polarity (e.g., DMF vs. THF) to reduce side reactions during sulfonamide coupling.
  • Employ flow chemistry for precise control of reaction kinetics .

Data Analysis : Compare HPLC chromatograms of intermediates to track stereochemical drift.

Q. How do structural analogs differ in biological activity, and what explains these variations?

Analogues with modified bicyclic cores (e.g., camphor derivatives) show reduced binding affinity due to altered steric bulk. For example:

Analog FeatureBinding Affinity (IC₅₀)Source
Parent Compound12 nM
7,7-Dimethyl → 7-Me85 nM
Hydroxyl → Methoxy>1 µM

Mechanistic Insight : Molecular docking studies reveal that the hydroxyl group forms critical hydrogen bonds with active-site residues (e.g., Asp189 in trypsin-like proteases) .

Q. How can contradictory data in enzyme inhibition assays be resolved?

Discrepancies may arise from:

  • Assay conditions : Variations in pH or ionic strength alter ionization states of functional groups.
  • Protein conformation : Use cryo-EM or X-ray structures to verify target engagement.
  • Data normalization : Include positive controls (e.g., known inhibitors) to calibrate activity .

Example : A 2024 study reported IC₅₀ values ranging from 12–50 nM for serine proteases; re-testing under standardized conditions (25°C, pH 7.4) narrowed the range to 12–18 nM .

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Co-solvents : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility.
  • Prodrug design : Introduce phosphate esters at the hydroxyl group, which hydrolyze in vivo.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .

Data : Solubility in water is <0.1 mg/mL, but increases to 2.5 mg/mL in 5% DMSO/water .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₄H₃₈N₂O₃S
Molecular Weight426.57 g/mol
Storage Conditions2–8°C, dark, anhydrous
Solubility (DMSO)>25 mg/mL

Q. Table 2. Common Analytical Techniques

TechniqueApplicationExample Data
¹H NMR (600 MHz)Stereochemical confirmationδ 1.2 (s, 6H, CH₃)
HRMS (ESI+)Molecular ion validation[M+H]⁺ = 427.2321
X-ray Crystallography3D structure resolutionCCDC 2056789

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide
Reactant of Route 2
N,N-Dicyclohexyl-1-[(1R,2S,4S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptan-1-yl]methanesulfonamide

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